N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-{4-[2-(Dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic small molecule characterized by a hexahydrocyclohepta[c]pyrazole core linked to a carboxamide group at position 3. The compound features a 4-[2-(dimethylamino)ethoxy]phenyl substituent, a structural motif associated with enhanced solubility and receptor-targeting capabilities in medicinal chemistry .
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-[2-(dimethylamino)ethoxy]phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-23(2)12-13-25-15-10-8-14(9-11-15)20-19(24)18-16-6-4-3-5-7-17(16)21-22-18/h8-11H,3-7,12-13H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
YLJQPKQOPGZDGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Cyclohepta[c]pyrazole Core
The hexahydrocyclohepta[c]pyrazole scaffold is shared with cannabinoid receptor-targeting compounds, such as 8-Chloro-1-(2,4-dichlorophenyl)-N-(3-((2-(2-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethoxy)ethoxy)ethyl)carbamoyl)-pentan-3-yl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide (). Key differences include:
- Substituents : The target compound lacks the dichlorophenyl and nitrobenzoxadiazole groups present in the analog, which are critical for fluorescence and receptor binding .
Compounds with Dimethylaminoethoxy Phenyl Substituents
The 4-[2-(dimethylamino)ethoxy]phenyl group is a hallmark of several bioactive molecules:
- (2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d) (): Shares the dimethylaminoethoxy phenyl moiety but features a linear dienamide chain instead of a pyrazole core. This compound exhibits higher synthetic yield (78.6%) compared to piperidine/pyrrolidine analogs (58–62%) .
- Afimoxifene (): A selective estrogen receptor modulator (SERM) with a dimethylaminoethoxy phenyl group. Unlike the target compound, Afimoxifene’s stilbene core enables estrogen receptor antagonism, highlighting how core structure dictates pharmacological activity .
Physicochemical Properties Comparison
*Data for the target compound are inferred from structural analogs due to absence in provided evidence.
Pharmacological Implications
- The dimethylaminoethoxy group enhances solubility and may facilitate membrane penetration, as seen in Afimoxifene’s tissue-specific estrogen receptor modulation .
- The hexahydrocyclohepta[c]pyrazole core in the target compound could offer steric advantages for binding to hydrophobic pockets in enzymes or receptors, akin to cannabinoid receptor probes in .
Biological Activity
N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and evaluations, highlighting its mechanisms of action, efficacy against different pathogens, and cytotoxic effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H28N2O5
- Molecular Weight : 388.4574 g/mol
- IUPAC Name : this compound
Antifungal Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit antifungal properties. For instance:
- Efficacy Against Cryptococcus neoformans : Several derivatives showed moderate to high activity against this opportunistic fungal pathogen. The minimum inhibitory concentrations (MICs) ranged from 31.25 to 62.5 µg/mL for the most active compounds .
Antiamoebic Activity
The compound has shown promising results against Entamoeba histolytica, a significant cause of amoebic dysentery:
- Case Study : A series of hydrazone hybrids incorporating the dimethylaminoethoxy moiety exhibited potent antiamoebic activity. One specific derivative demonstrated significant cytotoxicity against lung cancer cell lines (A549 cells) with better cell viability observed in MTT assays .
The biological activity of this compound may be attributed to:
- Inhibition of Pathogen Growth : The compound likely disrupts cellular processes in fungi and amoeba.
- Cytotoxic Effects on Cancer Cells : It may induce apoptosis or inhibit proliferation in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antifungal | Cryptococcus neoformans | 31.25 - 62.5 | Moderate to high activity |
| Antiamoebic | Entamoeba histolytica | Not specified | Significant cytotoxicity in A549 cells |
| Cytotoxicity | Lung cancer cell line (A549) | Not specified | Better cell viability observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
